molecular formula C8H17NO B1294674 N,N-Dimethylhexanamide CAS No. 5830-30-8

N,N-Dimethylhexanamide

Cat. No.: B1294674
CAS No.: 5830-30-8
M. Wt: 143.23 g/mol
InChI Key: OAERLTPBKQBWHJ-UHFFFAOYSA-N
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Description

N,N-Dimethylhexanamide: is an organic compound with the molecular formula C8H17NO. It is also known as N,N-Dimethylcaproamide. This compound is a colorless to pale yellow transparent liquid that is relatively stable under normal conditions. It is primarily used as a solvent in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylhexanamide can be synthesized through the methylation of hexanamide. The typical method involves reacting hexanamide with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to optimize yield and purity. The product is then purified through distillation or other separation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which N,N-Dimethylhexanamide exerts its effects depends on its application:

Comparison with Similar Compounds

Uniqueness: N,N-Dimethylhexanamide is unique due to its specific carbon chain length, which imparts distinct solubility and reactivity properties compared to its shorter or longer chain analogs. This makes it particularly useful in applications requiring specific solvent characteristics .

Properties

IUPAC Name

N,N-dimethylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-5-6-7-8(10)9(2)3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAERLTPBKQBWHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064016
Record name Hexanamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

5830-30-8
Record name N,N-Dimethylhexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5830-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanamide, N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005830308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanamide, N,N-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanamide, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylhexanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can N,N-Dimethylhexanamide enhance the penetration of substances through the skin?

A: Yes, research suggests that this compound can act as a skin permeation enhancer. A study [] investigated the influence of various alkyl chain lengths and polar head groups on chemical skin permeation enhancement. The results showed that this compound, along with other N,N-dimethylalkanamides, effectively enhanced the flux of corticosterone across hairless mouse skin. The study concluded that the enhancer potency of this homologous series was primarily determined by the alkyl group chain length, with the polar head groups, including the amide group in this compound, making similar contributions to the overall enhancement effect.

Q2: What is the role of this compound in chemical synthesis?

A: this compound can be used as a reagent in the synthesis of other compounds. One study [] demonstrated that the phosphorane derived from tris-(dimethylamino)phosphine and iodine could efficiently convert hexanoic acid into this compound at room temperature. This highlights the potential of this compound as a building block in organic synthesis reactions.

Q3: Has this compound been explored for any applications in renewable energy?

A: While not directly related to its synthesis or chemical behavior, this compound has been investigated as a potential absorbent in solar-cooling applications []. Its thermodynamic properties, such as its boiling point, vapor pressure, and heat capacity, were studied to evaluate its suitability for use in absorption refrigeration systems powered by solar energy.

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